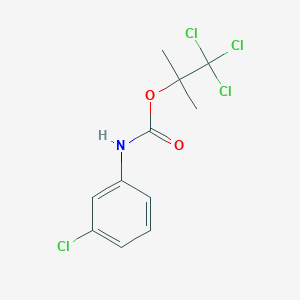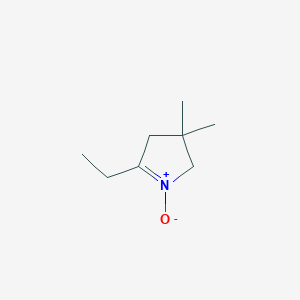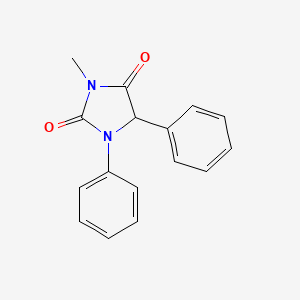
3-Methyl-1,5-diphenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,5-diphenylimidazolidine-2,4-dione is a derivative of hydantoin, a class of compounds known for their diverse biological activities This compound features a unique structure with a methyl group and two phenyl groups attached to the imidazolidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-diphenylimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of N-methyl-N-phenylurea with benzil in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine-2,4-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4,5-trione derivatives.
Reduction: Reduction reactions can yield hydantoin derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Derivatives of this compound are being explored for their anticonvulsant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound stabilizes neuronal membranes by modulating sodium channels, thereby reducing the likelihood of seizure activity. The exact pathways and molecular targets can vary depending on the specific application and derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin core.
5,5-Diphenylhydantoin: Another hydantoin derivative with notable biological activities.
1,3-Diphenylimidazolidine-2,4-dione: A structurally related compound with different substituents.
Uniqueness
3-Methyl-1,5-diphenylimidazolidine-2,4-dione stands out due to its unique combination of substituents, which can impart distinct biological and chemical properties. Its methyl group and phenyl rings contribute to its stability and potential for diverse applications .
Eigenschaften
CAS-Nummer |
6716-39-8 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
3-methyl-1,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17-15(19)14(12-8-4-2-5-9-12)18(16(17)20)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI-Schlüssel |
PROWMTXWNOEXRI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)


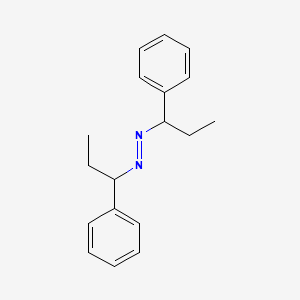

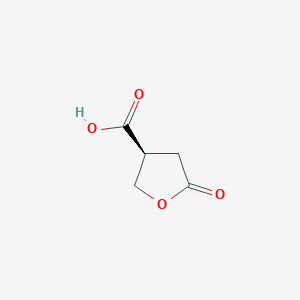
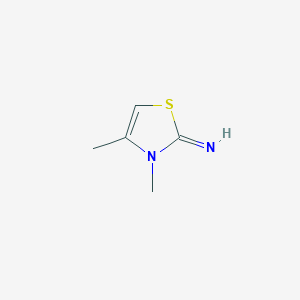
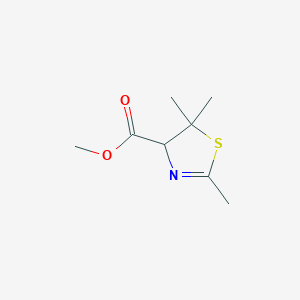
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
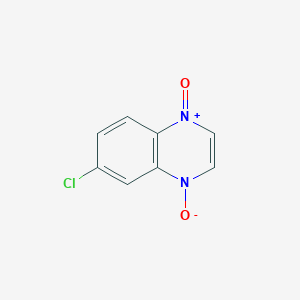
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
